2'-TBDMS-rU

Descripción general

Descripción

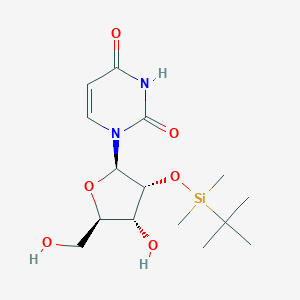

2’-Tert-Butyldimethylsilyl-ribouridine (2’-TBDMS-rU) is a modified nucleoside used in the synthesis of RNA oligonucleotides. The tert-butyldimethylsilyl (TBDMS) group is employed as a protecting group for the 2’-hydroxyl function of ribonucleosides during chemical synthesis. This modification is crucial for the stability and efficiency of RNA synthesis, particularly in the context of therapeutic and diagnostic applications .

Análisis Bioquímico

Biochemical Properties

2’-TBDMS-rU is involved in the solid-phase synthesis of RNA using β-cyanoethyl phosphoramidite chemistry . The 2’-TBDMS group in 2’-TBDMS-rU acts as a protective group for the ribose 2’-hydroxyl group during the synthesis . This protection is essential for the successful synthesis of RNA sequences, as it prevents unwanted reactions that could interfere with the correct formation of the RNA sequence .

Cellular Effects

The use of 2’-TBDMS-rU in RNA synthesis has significant effects on cellular processes. The synthesized RNA sequences can interact with various cellular components, influencing cell function. For instance, these RNA sequences can impact gene expression, cellular metabolism, and cell signaling pathways . The specific effects of 2’-TBDMS-rU on these processes are dependent on the particular RNA sequence that is synthesized.

Molecular Mechanism

The molecular mechanism of 2’-TBDMS-rU involves its role in the synthesis of RNA. During RNA synthesis, the 2’-TBDMS group in 2’-TBDMS-rU protects the ribose 2’-hydroxyl group, allowing for the correct formation of the RNA sequence . Once the RNA sequence is formed, the 2’-TBDMS group can be removed, resulting in the final RNA product .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-TBDMS-rU can change over time. For instance, the stability of 2’-TBDMS-rU is crucial for the successful synthesis of RNA sequences . Over time, degradation of 2’-TBDMS-rU could potentially occur, which would impact the quality of the synthesized RNA .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2’-TBDMS-rU typically involves the protection of the 2’-hydroxyl group of ribouridine with the TBDMS groupThe reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of 2’-TBDMS-rU follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated solid-phase synthesis techniques. The use of high-quality reagents and stringent process controls ensures consistent product quality and minimizes impurities .

Análisis De Reacciones Químicas

Types of Reactions

2’-TBDMS-rU undergoes various chemical reactions, including:

Deprotection: Removal of the TBDMS group to expose the 2’-hydroxyl function.

Coupling: Formation of phosphodiester bonds during RNA synthesis.

Oxidation: Conversion of phosphite intermediates to phosphate esters.

Common Reagents and Conditions

Deprotection: Typically achieved using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Coupling: Utilizes phosphoramidite chemistry with activators such as 1H-tetrazole or 5-ethylthio-1H-tetrazole (ETT).

Oxidation: Performed using iodine in water or pyridine.

Major Products Formed

Deprotected ribouridine: Resulting from the removal of the TBDMS group.

RNA oligonucleotides: Formed through successive coupling and oxidation steps.

Aplicaciones Científicas De Investigación

2’-TBDMS-rU is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block for the synthesis of RNA oligonucleotides.

Biology: In the study of RNA structure and function.

Medicine: For the development of RNA-based therapeutics, including small interfering RNA (siRNA) and antisense oligonucleotides.

Industry: In the production of diagnostic tools and therapeutic agents.

Mecanismo De Acción

The primary role of 2’-TBDMS-rU is to serve as a protected nucleoside during RNA synthesis. The TBDMS group protects the 2’-hydroxyl function, preventing unwanted side reactions and ensuring efficient coupling of nucleotides. Upon completion of the synthesis, the TBDMS group is removed to yield the functional RNA molecule. This protection-deprotection strategy is essential for the high-fidelity synthesis of RNA oligonucleotides .

Comparación Con Compuestos Similares

Similar Compounds

- 2’-O-Methyl-ribouridine (2’-OMe-rU)

- 2’-Fluoro-ribouridine (2’-F-rU)

- 2’-O-Methyl-2’-Fluoro-ribouridine (2’-OMe-2’-F-rU)

Uniqueness

2’-TBDMS-rU is unique due to its use of the TBDMS group for 2’-hydroxyl protection, which offers several advantages:

- Stability : The TBDMS group provides robust protection under various reaction conditions.

- Efficiency : Facilitates high coupling efficiency and minimizes side reactions.

- Versatility : Compatible with a wide range of synthetic protocols and reagents .

Actividad Biológica

2'-TBDMS-rU, or 2'-tert-butyldimethylsilyl-uridine, is a modified ribonucleoside that plays a significant role in biochemical research, particularly in the synthesis of oligonucleotides and RNA. Its unique structural features enhance its stability and reactivity, making it a valuable tool in molecular biology and therapeutic applications. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 660.83 g/mol. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group at the 2' position of the ribose sugar, which enhances its stability against nucleophilic attack and enzymatic degradation.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 660.83 g/mol |

| CAS Number | 81246-80-2 |

| LogP | 5.21120 |

1. Enzymatic Stability

The TBDMS modification significantly increases the resistance of uridine to nucleases, which is crucial for applications in RNA synthesis. Studies indicate that the presence of the TBDMS group allows for efficient incorporation into RNA without degradation during synthesis processes. The compound has been shown to maintain structural integrity under various conditions, making it suitable for use in therapeutic applications where stability is paramount .

2. Interaction with Enzymes

Research has demonstrated that this compound can interact with various polymerases and reverse transcriptases. For instance, it has been incorporated into RNA strands synthesized by HIV reverse transcriptase, showing comparable efficiency to unmodified nucleotides . The modification does not hinder base pairing but rather enhances the overall yield of synthesized RNA.

3. Cellular Effects

Due to its enhanced stability and incorporation into RNA, this compound has been studied for its effects on cellular pathways. It has been found to influence gene expression by stabilizing RNA structures, thereby affecting translation efficiency . Furthermore, its photophysical properties suggest potential interactions with cellular signaling pathways, although detailed mechanisms remain to be fully elucidated .

Case Study 1: Oligonucleotide Synthesis

In a study focused on synthesizing modified RNA oligonucleotides, researchers utilized this compound as a building block. The results indicated that oligonucleotides containing this modification exhibited improved resistance to exonuclease activity compared to their unmodified counterparts. This property was particularly beneficial in therapeutic contexts where prolonged RNA stability is required .

Case Study 2: Therapeutic Applications

Another significant application of this compound is in the development of RNA-based therapeutics. A study highlighted its use in creating small interfering RNAs (siRNAs) that demonstrated enhanced efficacy in gene silencing due to their increased stability and reduced immunogenicity . The incorporation of this modified nucleotide allowed for more effective delivery systems in vivo.

Propiedades

IUPAC Name |

1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6Si/c1-15(2,3)24(4,5)23-12-11(20)9(8-18)22-13(12)17-7-6-10(19)16-14(17)21/h6-7,9,11-13,18,20H,8H2,1-5H3,(H,16,19,21)/t9-,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQZFVZTNUOLCQ-OJAKKHQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30459643 | |

| Record name | 2'-TBDMS-rU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54925-71-2 | |

| Record name | 2'-TBDMS-rU | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30459643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using the 2'-O-ALE protecting group compared to the commonly used 2'-TBDMS group in RNA synthesis?

A1: While the provided research article focuses on the novel 2'-O-ALE protecting group, it directly compares its efficiency to the 2'-TBDMS group. The research demonstrates that the 2'-O-ALE uridine phosphoramidite achieves comparable coupling yields to the 2'-TBDMS rU phosphoramidite reagent during solid-phase RNA synthesis []. This suggests that 2'-O-ALE could be a viable alternative to 2'-TBDMS, potentially offering advantages in specific situations. Further research is needed to fully compare the two protecting groups in terms of ease of synthesis, deprotection conditions, and overall impact on RNA yield and purity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.